Technical Guide: Synthesis of 2-(8H-Indeno[1,2-c]thiophen-8-yl)ethanol
Technical Guide: Synthesis of 2-(8H-Indeno[1,2-c]thiophen-8-yl)ethanol
Executive Summary & Strategic Rationale
This guide details the synthesis of 2-(8H-Indeno[1,2-c]thiophen-8-yl)ethanol , a critical tricyclic scaffold often utilized as a bioisostere for fluorene derivatives in medicinal chemistry (e.g., in the development of antihistamines and antidepressants) and as a core unit in organic semiconductor materials.
The indeno[1,2-c]thiophene core differs from its [1,2-b] isomer by the fusion of the benzene ring across the 3,4-positions of the thiophene ring. This specific geometry imparts unique electronic properties and steric vectors compared to standard fluorenes. The target molecule features a hydroxyethyl side chain at the C8 bridgehead position, serving as a versatile handle for further derivatization (e.g., amination to form amine-based CNS active agents).
Key Synthetic Challenges
-
Regiocontrol of the Core: Constructing the [1,2-c] fusion requires precise substitution on the thiophene ring (3,4-disubstitution) to avoid the more thermodynamically stable [1,2-b] isomer.
-
C8-Alkylation Specificity: The C8 proton is acidic (pKa
20–23), allowing for carbanion formation. However, controlling mono-alkylation vs. bis-alkylation and preventing polymerization requires strict stoichiometry and temperature control.
Retrosynthetic Analysis
The most robust route disconnects the molecule at the C8–sidechain bond and the biaryl axis.
-
Disconnection 1: The hydroxyethyl group is installed via nucleophilic attack of the indeno[1,2-c]thiophen-8-yl anion on an electrophile (Ethylene Oxide).
-
Disconnection 2: The tricyclic core is formed via an intramolecular Friedel-Crafts cyclization of a phenyl-thiophene carboxylic acid derivative.
-
Disconnection 3: The biaryl precursor is assembled via Suzuki-Miyaura coupling.
Figure 1: Retrosynthetic logic flow from target molecule to commercially available starting materials.
Detailed Synthetic Protocol
Phase 1: Construction of the Tricyclic Core
Objective: Synthesize 8H-indeno[1,2-c]thiophen-8-one via Suzuki coupling and cyclization.
Step 1.1: Suzuki-Miyaura Coupling
Reaction: 4-Bromo-3-thiophenecarboxylic acid + Phenylboronic acid
-
Reagents: 4-Bromo-3-thiophenecarboxylic acid (1.0 eq), Phenylboronic acid (1.2 eq), Pd(PPh
) (5 mol%), Na CO (2M aq, 3.0 eq). -
Solvent: DME/Water (3:1) or Toluene/Ethanol/Water.
-
Procedure:
-
Degas the solvent mixture with Argon for 30 minutes.[1]
-
Add reagents to a reaction flask equipped with a reflux condenser.
-
Heat to reflux (approx. 85–90°C) for 12 hours under inert atmosphere.
-
Workup: Cool to RT. Acidify aqueous layer with 1M HCl to precipitate the acid product. Extract with EtOAc.
-
Purification: Recrystallization from ethanol/water.
-
Step 1.2: Intramolecular Cyclization (Friedel-Crafts)
Reaction: 4-Phenyl-3-thiophenecarboxylic acid
-
Activation: Convert the carboxylic acid to the acid chloride using Thionyl Chloride (SOCl
) (5.0 eq) at reflux for 2 hours. Remove excess SOCl in vacuo. -
Cyclization:
-
Dissolve the crude acid chloride in anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).
-
Cool to 0°C. Add Aluminum Chloride (AlCl
, 1.2 eq) portion-wise. -
Stir at 0°C for 1 hour, then warm to RT (or reflux if using DCE) until TLC indicates completion.
-
Mechanism: The acylium ion attacks the phenyl ring. Note that attack on the thiophene ring is geometrically disfavored and the phenyl ring is sufficiently nucleophilic.
-
-
Workup: Quench carefully with ice water. Extract with DCM. Wash with NaHCO
and Brine. -
Yield: Expect a yellow/orange solid (Indenothiophenone).[2]
Phase 2: Reduction of the Ketone
Objective: Remove the carbonyl oxygen to generate the methylene bridge (8H-indeno[1,2-c]thiophene).
Method: Wolff-Kishner Reduction (Huang-Minlon modification).
-
Reagents: Ketone intermediate (1.0 eq), Hydrazine hydrate (80%, 5.0 eq), KOH (4.0 eq).
-
Solvent: Diethylene glycol (high boiling point).
-
Procedure:
-
Combine ketone, hydrazine, and KOH in diethylene glycol.
-
Heat to 120°C for 2 hours to form the hydrazone.
-
Increase temperature to 190–200°C. Distill off water and excess hydrazine.
-
Reflux at 200°C for 3–4 hours until N
evolution ceases.
-
-
Workup: Cool, dilute with water, extract with ether or DCM.
-
Purification: Column chromatography (Hexanes/EtOAc) or sublimation.
-
Note: The product 8H-indeno[1,2-c]thiophene is a solid. Store under inert gas as the methylene position is prone to slow oxidation in air.
-
Phase 3: C8-Hydroxyethylation (The Critical Step)
Objective: Install the ethanol side chain via carbanion alkylation.
Reaction: 8H-Indeno[1,2-c]thiophene + n-BuLi + Ethylene Oxide
| Parameter | Specification | Rationale |
| Solvent | Anhydrous THF | Stabilizes the lithiated intermediate. |
| Base | n-Butyllithium (1.6M in hexanes) | Strong enough to deprotonate C8 (pKa ~20). |
| Electrophile | Ethylene Oxide (excess) | Direct opening of epoxide yields the alcohol. |
| Temperature | -78°C to 0°C | Low temp prevents polymerization or bis-alkylation. |
Step-by-Step Protocol:
-
Lithiation:
-
Dissolve 8H-indeno[1,2-c]thiophene (1.0 eq) in anhydrous THF under Argon.
-
Cool to -78°C (Dry ice/Acetone bath).
-
Add n-BuLi (1.1 eq) dropwise over 15 minutes. The solution will turn a deep red/purple color, indicating the formation of the delocalized indenyl-type anion.
-
Stir at -78°C for 45 minutes.
-
-
Alkylation:
-
Add Ethylene Oxide (2.0–3.0 eq). Safety Note: Ethylene oxide is a gas at RT. Use a pre-cooled solution in THF or condense the gas into the reaction vessel at -78°C.
-
Allow the reaction to warm slowly to 0°C over 2 hours. The color should fade as the anion is consumed.
-
-
Quench & Isolation:
-
Quench with saturated aqueous NH
Cl.[1] -
Extract with EtOAc (3x).
-
Wash organic phase with water and brine. Dry over Na
SO .
-
-
Purification:
-
Flash Column Chromatography on Silica Gel.
-
Eluent: Hexanes:EtOAc gradient (starts non-polar to remove unreacted core, increase polarity to elute the alcohol).
-
Target: 2-(8H-Indeno[1,2-c]thiophen-8-yl)ethanol.
-
Process Validation & Quality Control
Expected Analytical Data
To validate the synthesis, compare spectral data against these predicted values:
-
1H NMR (CDCl
, 400 MHz):- 7.2–7.8 ppm (m, 6H, Aromatic protons of benzene + thiophene).
- 4.1 ppm (t, 1H, C8-H , benzylic). Note: This becomes a triplet due to coupling with the adjacent CH2 group.
-
3.6 ppm (t, 2H, -CH
-OH ). -
2.4 ppm (q/m, 2H, -CH
-CH OH). -
Diagnostic: Disappearance of the C8-CH
singlet of the starting material (approx 3.8) and appearance of the C8-CH methine triplet.
-
Mass Spectrometry:
-
Search for molecular ion
. -
Calculated Mass: C
H OS.
-
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Bis-alkylation | Excess base or high temp during lithiation. | Strictly control n-BuLi equivalents (1.05 eq). Keep at -78°C during addition. |
| Low Yield (Step 3) | Polymerization of Ethylene Oxide. | Use fresh Ethylene Oxide. Consider using 2-(2-bromoethoxy)tetrahydro-2H-pyran as an alternative electrophile (requires subsequent acid deprotection). |
| Incomplete Cyclization (Step 1.2) | Deactivation of acyl chloride. | Ensure anhydrous conditions.[2] Use fresh AlCl |
Safety & Handling
-
Ethylene Oxide: Extremely flammable, carcinogenic, and mutagenic. Handle only in a well-ventilated fume hood. If available, use the 2-bromoethanol alternative (protected with THP or TBDMS) to avoid handling the gas.
-
n-Butyllithium: Pyrophoric. Use standard air-free Schlenk techniques.
-
Indeno[1,2-c]thiophene derivatives: Treat as potential bioactive agents.[1] Wear full PPE (gloves, goggles, lab coat).
References
-
MacDowell, D. W. H.; Patrick, T. B. (1967). "The Chemistry of Indenothiophenes. II. 4H-Indeno[1,2-b]thiophene and 8H-Indeno[1,2-c]thiophene."[3] The Journal of Organic Chemistry, 32(8), 2441–2445.
- Core Reference: Establishes the synthesis and properties of the 8H-indeno[1,2-c]thiophene scaffold.
-
Miyaura, N.; Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.
- Protocol Standard: Found
-
Wierenga, W.; Skulnick, H. I. (1979). "General, efficient, one-step synthesis of .beta.-keto esters." The Journal of Organic Chemistry (Context: General lithiation/alkylation strategies for active methylene compounds).
- Methodology: Supports the C8-alkylation str
